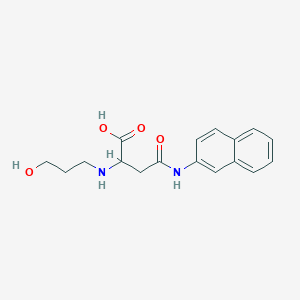
2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, with the CAS number 1047683-23-7, is a novel compound that has garnered attention for its potential biological activities. This compound's structure includes key functional groups that may contribute to its pharmacological properties, including its interaction with biological systems and its therapeutic potential.
The molecular formula of this compound is C17H20N2O4, and it has a molecular weight of 316.35 g/mol. The structural features suggest potential interactions with various biological targets, which will be explored in the following sections.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, derivatives containing similar functional groups have shown strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 3.91 µg/mL to 62.5 µg/mL for various strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 15.62 | 31.25 |
| Compound B | S. epidermidis | 3.91 | 15.62 |
| Compound C | E. coli | 62.5 | >2000 |
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that many derivatives related to this compound exhibit low toxicity to normal cell lines, suggesting a favorable safety profile for potential therapeutic applications. For instance, certain derivatives showed enhanced cell viability in assays against L929 cells at concentrations up to 100 µM .
Table 2: Cytotoxicity Results of Related Compounds
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 50 | >100 |
| Compound B | HepG2 | 100 | <50 |
| Compound C | A549 | 200 | >100 |
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in targeted cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of related compounds against multi-drug resistant strains of S. aureus. The results indicated that certain derivatives maintained activity against these resistant strains, highlighting their potential as therapeutic agents in combating antibiotic resistance .
- Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of several derivatives on cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Results showed that while some compounds induced significant cytotoxicity at higher concentrations, others promoted cell viability, suggesting a dual role depending on concentration and context .
Propiedades
IUPAC Name |
2-(3-hydroxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-9-3-8-18-15(17(22)23)11-16(21)19-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10,15,18,20H,3,8-9,11H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSOJHFXQLOTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














